N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic small molecule characterized by a piperidin-4-yl backbone substituted with a 5-cyclopropylpyrazole moiety and an acetamide linker bearing a 6-oxopyridazin-1(6H)-yl group. Key features include:
- Cyclopropyl group: Enhances metabolic stability by reducing oxidative degradation compared to bulkier substituents .
- Piperidine core: Common in bioactive molecules, influencing solubility and bioavailability .
- Pyridazinone and pyrazole rings: Contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c24-16(11-23-17(25)2-1-7-18-23)19-13-5-8-22(9-6-13)15-10-14(20-21-15)12-3-4-12/h1-2,7,10,12-13H,3-6,8-9,11H2,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGGXRTCIFGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a piperidine ring , and a pyridazine moiety , which contribute to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 318.39 g/mol.
Table 1: Structural Characteristics
| Component | Structure Type | Description |
|---|---|---|
| Pyrazole | Heterocyclic Ring | Contributes to biological interactions |
| Piperidine | Saturated Ring | Enhances binding affinity |
| Pyridazine | Heterocyclic Ring | Important for receptor interactions |
Target Identification
The primary target of this compound is believed to be p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in various signaling pathways that regulate cell growth, survival, and motility.
Mode of Action
The compound interacts with PAK4, inhibiting its kinase activity. This inhibition leads to the following biological effects:
- Inhibition of Cell Growth : By disrupting PAK4-mediated signaling, the compound reduces cellular proliferation.
- Promotion of Apoptosis : The compound induces programmed cell death in cancer cells through the activation of apoptotic pathways.
- Regulation of Cytoskeletal Functions : It alters cytoskeletal dynamics, affecting cell shape and movement.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For example:
- IC50 Values : The compound has shown an IC50 value in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell viability.
Case Study: Cancer Cell Lines
In a study involving human gastric cancer cells, the compound effectively suppressed proliferation and induced apoptosis. The mechanism involved downregulation of PAK4-dependent pathways, which are critical for cancer cell survival and metastasis .
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cell Growth Inhibition | Significant reduction in viability | |
| Apoptosis Induction | Increased apoptotic markers | |
| Cytoskeletal Regulation | Altered cell morphology |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Studies indicate that the compound can penetrate cellular membranes effectively, facilitating its action on intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a comparative analysis:
Key Observations:
Substituent Impact: The cyclopropyl group in the target compound may confer greater metabolic stability compared to phenyl or methyl groups in analogs like compound 3 () or fentanyl derivatives () .
Core Scaffold Variations: Piperidine vs. Pyridazinone vs. Naphthyridine: The target’s pyridazinone ring is less aromatic than goxalapladib’s naphthyridine (), possibly reducing lipophilicity and improving solubility .
Biological Activity Trends: Acetylcholinesterase inhibitors () often feature aromatic pyridazinones and phenethyl groups, whereas the target’s cyclopropylpyrazole may shift selectivity toward other enzymes or receptors . GPR139 agonists () prioritize pyrrolotriazinone cores and aryl substitutions, suggesting divergent target engagement compared to the pyridazinone-piperidine scaffold of the target .
Pharmacokinetic and Physicochemical Properties
While explicit data (e.g., logP, IC50) are unavailable in the evidence, inferences can be made:
- Solubility: The pyridazinone and acetamide groups likely enhance aqueous solubility relative to naphthyridine () or quinoline-based compounds () .
- Bioavailability : The piperidine core may improve membrane permeability compared to bulkier scaffolds like biphenyl systems () .
Q & A
Q. What strategies validate multi-target effects in complex biological systems?
- Methodological Answer :
- Proteomics : Perform SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
- CRISPR Screening : Knock out suspected targets (e.g., kinases) and assess compound efficacy .
- Network Pharmacology : Build interaction networks (Cytoscape) to map compound effects on signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
